molecular formula C10H14N2O2 B449507 3-Propoxybenzohydrazide CAS No. 350988-61-3

3-Propoxybenzohydrazide

Cat. No.: B449507
CAS No.: 350988-61-3
M. Wt: 194.23g/mol
InChI Key: VHLBQRWIRWVAKA-UHFFFAOYSA-N
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Description

3-Propoxybenzohydrazide is an organic compound with the molecular formula C10H14N2O2. It is a derivative of benzohydrazide, where the benzene ring is substituted with a propoxy group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Propoxybenzohydrazide can be synthesized through the reaction of 3-propoxybenzoic acid with hydrazine hydrate. The reaction typically involves the following steps:

    Esterification: 3-Propoxybenzoic acid is first converted to its methyl ester using methanol and a catalytic amount of sulfuric acid.

    Hydrazinolysis: The methyl ester is then reacted with hydrazine hydrate to yield this compound.

The reaction conditions generally involve refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Propoxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazide moiety.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Propoxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Propoxybenzohydrazide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxybenzohydrazide
  • 3-Ethoxybenzohydrazide
  • 4-Propoxybenzohydrazide

Uniqueness

3-Propoxybenzohydrazide is unique due to the presence of the propoxy group at the third position of the benzene ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other benzohydrazide derivatives .

Properties

IUPAC Name

3-propoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-6-14-9-5-3-4-8(7-9)10(13)12-11/h3-5,7H,2,6,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLBQRWIRWVAKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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